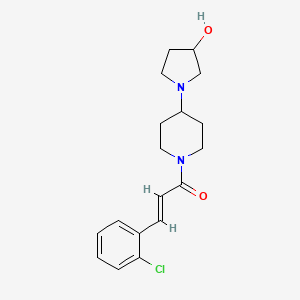
(E)-3-(2-chlorophenyl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(2-chlorophenyl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H23ClN2O2 and its molecular weight is 334.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(2-chlorophenyl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)prop-2-en-1-one, commonly referred to by its CAS number 2035004-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C18H23ClN2O2, with a molecular weight of 334.8 g/mol. The structure features a conjugated system that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₂O₂ |
| Molecular Weight | 334.8 g/mol |
| CAS Number | 2035004-95-4 |
The compound's mechanism of action is not fully elucidated in available literature; however, related compounds have shown interactions with various biological targets. For example, similar structures have been reported to inhibit enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways . This inhibition can lead to modulation of emotional behaviors and other physiological responses.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the structure of similar compounds can significantly affect their biological activity. For instance, substituents at specific positions on the piperidine and pyrrolidine rings can enhance potency and selectivity against target enzymes. In one study, the introduction of a hydroxypyrrolidine moiety was associated with increased inhibitory activity against NAPE-PLD .
Key Findings from SAR Studies
- Hydroxypyrrolidine Substitution : Enhances enzyme inhibition potency.
- Piperidine Modifications : Altering substituents on the piperidine ring can lead to varied pharmacological profiles.
- Chlorophenyl Group : The presence of the chlorophenyl group is critical for maintaining interaction with biological targets.
Anticancer Properties
Preliminary studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB 231 cells . These findings suggest potential applications in cancer therapy.
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuropharmacological effects. For instance, inhibitors of NAPE-PLD have been linked to modulation of mood and anxiety-related behaviors in animal models . This suggests that this compound could have applications in treating neuropsychiatric disorders.
Study 1: NAPE-PLD Inhibition
In a study examining the SAR of pyrimidine derivatives, compounds structurally related to this compound were tested for their ability to inhibit NAPE-PLD in vitro. The most potent inhibitors showed IC50 values in the nanomolar range, indicating strong potential for therapeutic use .
Study 2: Anticancer Activity
Another study assessed the anticancer properties of related pyrrolidine compounds. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . This highlights the compound's potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-17-4-2-1-3-14(17)5-6-18(23)20-10-7-15(8-11-20)21-12-9-16(22)13-21/h1-6,15-16,22H,7-13H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFULNWQYZWAFQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CCC(C2)O)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














